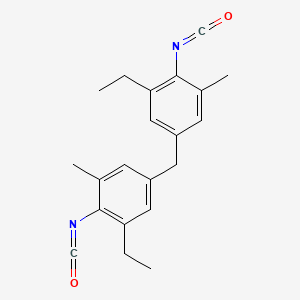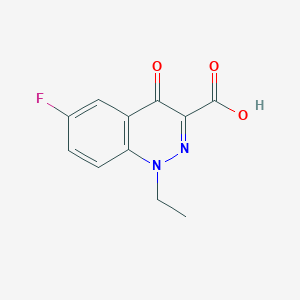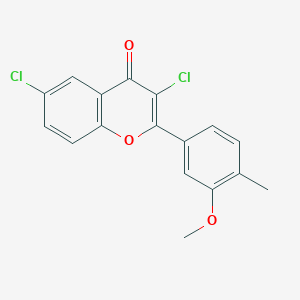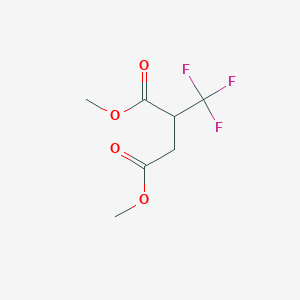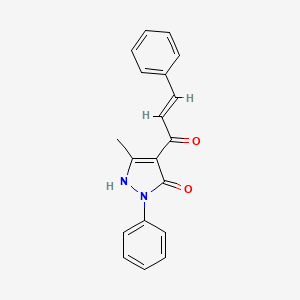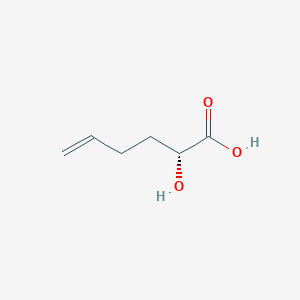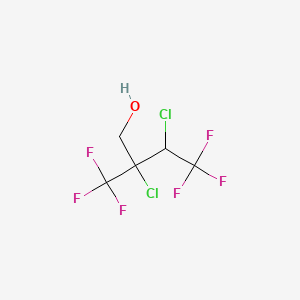
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure imparts distinctive reactivity and stability, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the introduction of chlorine and fluorine atoms into an organic backbone. One common method involves the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions. For example, the use of trichloromethylpyridine followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes to ensure efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Aplicaciones Científicas De Investigación
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Shares similar fluorinated and chlorinated features but differs in its pyridine ring structure.
4,4,4-Trifluorobutan-2-one: Another fluorinated compound with a simpler structure, used in different chemical applications.
Uniqueness
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to its combination of chlorine and fluorine atoms, which imparts distinctive reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Propiedades
Número CAS |
189287-63-6 |
|---|---|
Fórmula molecular |
C5H4Cl2F6O |
Peso molecular |
264.98 g/mol |
Nombre IUPAC |
2,3-dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol |
InChI |
InChI=1S/C5H4Cl2F6O/c6-2(4(8,9)10)3(7,1-14)5(11,12)13/h2,14H,1H2 |
Clave InChI |
CKJDJTXXDCXMLS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


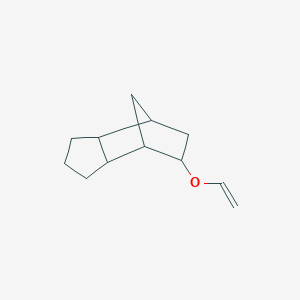
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
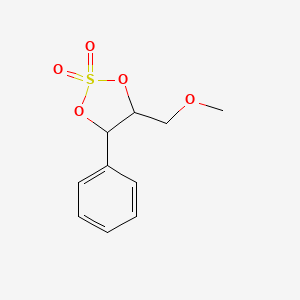
![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)
